molecular formula C25H24N4O6 B2693708 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1189466-54-3

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2693708
CAS No.: 1189466-54-3
M. Wt: 476.489
InChI Key: BMIKTPPKNFMBSN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C23H18N4O6 . It contains several functional groups including a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. The benzodioxol group and the pyrazolo[1,5-a]pyrazin group contribute to the rigidity of the molecule, while the acetamide group may participate in hydrogen bonding .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated by various in vitro tests such as DPPH, ABTS, and FRAP. The antioxidant properties of these complexes suggest potential applications in mitigating oxidative stress-related diseases or in the development of antioxidant agents (Chkirate et al., 2019).

Insecticidal Properties

Research has also explored the synthesis of innovative heterocycles incorporating thiadiazole moiety, demonstrating insecticidal properties against the cotton leafworm, Spodoptera littoralis. Such compounds could be promising candidates for the development of new, more effective insecticides, contributing to agricultural pest management strategies (Fadda et al., 2017).

Antimicrobial Activity

Some newly synthesized pyrazoline and pyrazole derivatives have shown notable antibacterial and antifungal activities. These compounds could be potential leads for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Hassan, 2013).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones, including certain pyrazole-acetamide analogues, have been synthesized and evaluated for their antitumor activity. These compounds have shown broad spectrum antitumor activity, indicating their potential as candidates for cancer therapy (Al-Suwaidan et al., 2016).

Anticonvulsant Activity

Additionally, alkanamide derivatives bearing 5-membered heterocyclic rings, such as pyrazole, have been synthesized and evaluated for their anticonvulsant activity. These findings suggest potential applications in the development of new medications for the treatment of epilepsy (Tarikogullari et al., 2010).

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-32-20-5-3-16(11-22(20)33-2)7-8-26-24(30)14-28-9-10-29-19(25(28)31)13-18(27-29)17-4-6-21-23(12-17)35-15-34-21/h3-6,9-13H,7-8,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIKTPPKNFMBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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